Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate
Description
Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate is a carbamate-protected amine derivative featuring a piperidine-substituted phenyl core. This compound is characterized by a tert-butoxycarbonyl (Boc) group attached to a benzylamine moiety, where the phenyl ring is substituted at the 4-position with a piperidin-4-yl group. The Boc group serves as a protective moiety for the amine, enabling selective functionalization during multi-step syntheses . Such compounds are frequently utilized in medicinal chemistry as intermediates for drug candidates targeting enzymes, receptors, or protein-protein interactions.
Properties
IUPAC Name |
tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-4-6-14(7-5-13)15-8-10-18-11-9-15/h4-7,15,18H,8-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVRBAIQHLATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-piperidin-4-ylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the compound, making it more reactive towards nucleophiles.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural analogs of tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate primarily differ in substituents on the phenyl ring, modifications to the piperidine moiety, or variations in the carbamate-protecting group. Below is a systematic comparison based on synthetic routes, physicochemical properties, and functional applications.
Substituent Variations on the Phenyl Ring
Halogenated Derivatives
- tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e): Features bromo and chloro substituents at the 4- and 3-positions, respectively. Synthesized via general procedure A .
- tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate (41f) : Incorporates a methyl group at the 3-position, which increases steric bulk and lipophilicity compared to 41e. Methyl groups may also stabilize intermediates during coupling reactions .
Oxygenated Derivatives
- Purified via column chromatography (EtOAc/n-hexanes 1:5) .
- tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) : Combines methoxy and thiazolyl groups, enhancing π-π stacking interactions in biological targets. Synthesized via general procedure B with a 16% yield .
Heterocyclic Derivatives
Modifications to the Piperidine Moiety
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate : Acetylation of the piperidine nitrogen increases lipophilicity and metabolic stability. Synthesized via Boc protection followed by acetylation (yield: ~85%) .
- tert-Butyl N-[(4-ethylpiperidin-4-yl)methyl]carbamate (CAS 1289386-04-4) : An ethyl substituent on the piperidine ring enhances hydrophobic interactions. Molecular weight: 254.36 g/mol .
- tert-Butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate (CAS 1630906-32-9) : The hydroxymethyl group improves aqueous solubility (Molecular formula: C12H24N2O3) .
Comparative Data Table
Key Research Findings
Synthetic Yields : Oxygenated derivatives (e.g., methoxy-substituted 41g) generally exhibit lower yields (16–23%) due to steric hindrance during purification . In contrast, halogenated analogs (e.g., 41e, 41f) are synthesized more efficiently.
Biological Relevance : Thiazolyl-substituted derivatives (42a–42j) demonstrate enhanced binding to enzymatic pockets, attributed to heteroaromatic interactions .
Physicochemical Properties : Hydroxymethyl or methoxy groups improve solubility, whereas ethyl or acetyl groups enhance membrane permeability .
Biological Activity
Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate, a compound with significant biological activity, has garnered attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a piperidine ring , along with a carbamate functional group . This unique structure enhances its stability and reactivity, allowing interaction with various biological targets. The piperidine ring is crucial for binding to active sites on target molecules, while the carbamate group improves the compound's bioavailability.
This compound operates primarily through its interactions with specific enzymes and receptors. It can function as either an inhibitor or activator , modulating biochemical pathways significant in therapeutic contexts. Notably, it has shown promise in neuroprotective applications due to its selective inhibition of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease.
1. Enzyme Inhibition
Research indicates that this compound effectively inhibits butyrylcholinesterase (BChE), which plays a role in the breakdown of neurotransmitters. The selective inhibition observed suggests potential utility in developing neuroprotective agents aimed at treating Alzheimer's disease.
2. Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
The compound induces apoptosis in these cell lines at low concentrations, indicating its potential as an anticancer therapeutic agent.
3. Antibacterial Activity
This compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated effective bactericidal activity at low concentrations comparable to established antibiotics .
Data Table: Biological Activity Overview
Case Studies
Several studies have explored the efficacy of this compound:
- Neuroprotection Study : A study highlighted the compound's ability to inhibit BChE selectively, suggesting its role in protecting against neurodegeneration associated with Alzheimer's disease. The results indicated reduced levels of amyloid beta aggregation in treated models .
- Anticancer Efficacy : Another investigation assessed the compound's effects on various cancer cell lines, revealing pro-apoptotic effects without harming normal cells. This selectivity underscores its potential as a targeted anticancer therapy.
- Antibacterial Efficacy : Research demonstrated that the compound exhibited strong antibacterial properties against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
